Eslicarbazepine acetate is a synthetic organic compound belonging to the dibenzazepine family. It is classified as a prodrug, meaning it is inactive in its administered form and requires metabolic conversion within the body to exert its pharmacological effects. Eslicarbazepine acetate is primarily used in scientific research to investigate its properties and potential applications in various fields. []
The synthesis of Eslicarbazepine acetate can be achieved through multiple routes:
These synthetic routes highlight the versatility in producing Eslicarbazepine acetate while ensuring high purity levels suitable for pharmaceutical applications.
Eslicarbazepine acetate has a complex molecular structure characterized by its dibenzazepine core. The molecular formula is CHNO, and it has a molecular weight of approximately 272.30 g/mol. The compound features an acetoxy group at the 10 position of the dibenzazepine ring system, which is crucial for its pharmacological activity.
The stereochemistry is significant; Eslicarbazepine is the (S)-enantiomer of Licarbazepine, which contributes to its therapeutic effects .
Eslicarbazepine acetate undergoes several chemical reactions during its synthesis and metabolism:
Understanding these reactions is vital for optimizing production methods and ensuring effective drug delivery.
The mechanism of action of Eslicarbazepine acetate primarily involves modulation of sodium channels in neuronal cells. By stabilizing the inactive state of sodium channels, it reduces neuronal excitability and prevents seizure activity. This mechanism is similar to other anticonvulsants but with a unique profile due to its specific enantiomeric form.
Studies have shown that Eslicarbazepine has a favorable pharmacokinetic profile, contributing to its effectiveness in controlling seizures while minimizing side effects associated with other antiepileptic drugs .
Eslicarbazepine acetate exhibits several notable physical properties:
Chemical properties include its reactivity with various acylating agents during synthesis and its stability under standard storage conditions.
Eslicarbazepine acetate is primarily utilized in clinical settings for managing epilepsy. Its ability to control partial-onset seizures makes it a valuable addition to antiepileptic therapies. Furthermore, ongoing research explores its potential applications in treating other neurological disorders due to its mechanism of action on sodium channels.
Eslicarbazepine acetate (ESL) belongs to the dibenzazepine carboxamide family, sharing a tricyclic nucleus with first-generation carbamazepine (CBZ) and second-generation oxcarbazepine (OXC). However, ESL features a critical structural distinction at the 10,11-position of the dibenzazepine core. Unlike CBZ’s double bond or OXC’s keto group, ESL incorporates an acetate moiety (Fig. 1). This modification fundamentally alters its metabolic pathway and physicochemical properties [1] [7].
The acetate group enables ESL to undergo hydrolytic first-pass metabolism instead of oxidative epoxidation, bypassing the formation of toxic intermediates like carbamazepine-10,11-epoxide (CBZ-E). Additionally, ESL’s hydroxyacetate side chain enhances water solubility (4.2 mg/mL for eslicarbazepine vs. <1 mg/mL for ESL) at physiological pH, improving bioavailability. According to the Biopharmaceutics Classification System (BCS), ESL is categorized as Class II (high permeability, low solubility), whereas its active metabolite eslicarbazepine exhibits higher solubility [3] [4].
Table 1: Structural and Physicochemical Comparison of Dibenzazepine Antiepileptics
Property | Carbamazepine (CBZ) | Oxcarbazepine (OXC) | Eslicarbazepine Acetate (ESL) |
---|---|---|---|
10,11-Position Group | Double bond | Keto group | Acetate group |
Key Active Metabolite | CBZ-10,11-epoxide | S-licarbazepine | S-licarbazepine |
Water Solubility | Low (<0.1 mg/mL) | Low (<0.1 mg/mL) | Moderate (4.2 mg/mL)* |
BCS Class | II | II | II |
*Solubility refers to the active metabolite eslicarbazepine. Sources: [3] [7] [4]
CBZ’s oxidative metabolism generates carbamazepine-10,11-epoxide (CBZ-E), a reactive intermediate implicated in idiosyncratic toxicity (e.g., dermatological reactions, hepatotoxicity). This epoxidation occurs via cytochrome P450 (CYP) 3A4-mediated oxidation of CBZ’s 10,11-double bond [1] [4]. In contrast, ESL’s saturated 10,11-position and acetate group direct metabolism toward hydrolysis rather than oxidation, eliminating epoxide formation [1] [6].
ESL’s metabolic profile confers additional advantages:
In vitro toxicity assays confirm ESL’s metabolites (eslicarbazepine glucuronide) exhibit lower cytotoxicity than CBZ-E in hepatocyte models. This underpins ESL’s improved tolerability profile in clinical settings [1] [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7